REACTION_SMILES
|
[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:1][O:2][CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]([C:11]([C:12]([F:13])([F:14])[F:15])([O:16][Si:17]([CH3:18])([CH3:19])[CH3:20])[CH3:21])[n:9][cH:10]1.[ClH:22]>>[CH3:1][O:2][CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]([C:11]([C:12]([F:13])([F:14])[F:15])([OH:16])[CH3:21])[n:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
COCOc1ccc(C(C)(O[Si](C)(C)C)C(F)(F)F)nc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCOc1ccc(C(C)(O[Si](C)(C)C)C(F)(F)F)nc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COCOc1ccc(C(C)(O)C(F)(F)F)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |